molecular formula C9H10F2O B8587949 1,2-Difluoro-4-propoxybenzene

1,2-Difluoro-4-propoxybenzene

Cat. No.: B8587949
M. Wt: 172.17 g/mol
InChI Key: OGRHXLLYDAWAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-4-propoxybenzene is an organic compound with the molecular formula C9H10F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a propoxy group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,2-difluorobenzene with propanol in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1,2-difluoro-4-propoxy-benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Difluoro-4-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-difluoro-4-propoxy-benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The propoxy group can influence the compound’s solubility and interaction with biological molecules, potentially affecting its pharmacokinetic properties.

Comparison with Similar Compounds

    1,2-Difluorobenzene: Lacks the propoxy group, making it less versatile in certain applications.

    1,4-Difluoro-2-propoxy-benzene: Similar structure but with different substitution pattern, leading to different chemical properties.

    1,2-Difluoro-4-methoxy-benzene: Contains a methoxy group instead of a propoxy group, affecting its reactivity and applications.

Uniqueness: 1,2-Difluoro-4-propoxybenzene is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1,2-difluoro-4-propoxybenzene

InChI

InChI=1S/C9H10F2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3

InChI Key

OGRHXLLYDAWAJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoro-phenol (20 g, 154 mmol) in N,N-dimethylformamide (70 mL) was added potassium carbonate (30 g, 217 mmol) and iodopropane (50 g, 293 mmol, Aldrich). The reaction mixture was heated at refluxing for 48 h. The crude was cooled to room temperature and filtered through a short pad of celite. The filtrate was concentrated and the residue was purified by chromatography (EtOAc:Hexanes=1:8) to give 1,2-difluoro-4-propoxy-benzene as a colorless oil (Yield 17 g, 100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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